molecular formula C12H12BrNO3S B3007784 Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate CAS No. 136800-72-1

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

Cat. No.: B3007784
CAS No.: 136800-72-1
M. Wt: 330.2
InChI Key: IEHYVYZADVHGFF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO3S and its molecular weight is 330.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate has been used as a precursor in the synthesis of various compounds with potential biological activities. For instance, it has been converted into different derivatives, like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were then treated with hydrazine hydrate to produce compounds that were screened for antibacterial and antifungal activity. Some of these compounds exhibited promising biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).

Synthesis and Characterization of New Derivatives

The compound has been used in the synthesis of new benzofuran derivatives, which have shown potential as antimicrobial agents. These derivatives were tested for their in vitro anti-HIV-1 and HIV-2 activities, with some displaying the ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Applications in Organic Chemistry

This compound has been involved in various organic synthesis processes, such as the regioselective bromination of its derivatives, demonstrating its utility in synthetic organic chemistry (Tani, Ikegami, Tashiro, Hiura, Tsukioka, Kaneko, Notoya, Shimizu, Uchida, Aida, Yokoyama, & Murakami, 1992).

Synthesis of Cytotoxic Agents

It has been used in synthesizing novel thiophene and benzothiophene derivatives, evaluated as anti-cancer agents. Some synthesized compounds showed significant anti-proliferative activity against various tumor cell lines, suggesting their potential as cytotoxic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Creation of Novel Pharmaceutical Compounds

The compound has been used in synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which were then reacted to form new pharmaceutical compounds (Mohamed, 2021).

Future Directions

The compound has shown potential in the field of medicinal chemistry, particularly in the development of anticancer therapeutics . In vitro studies have shown that it has antiproliferative potential against MCF-7 and HepG-2 cancer cell lines . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for potential industrial production.

Properties

IUPAC Name

ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-3-17-12(15)8-6-4-5-7(13)9(16-2)10(6)18-11(8)14/h4-5H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHYVYZADVHGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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